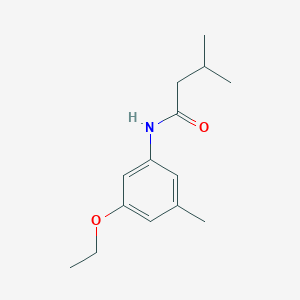

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide

Description

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide is a synthetic amide derivative characterized by a 3-methylbutanamide backbone linked to a substituted phenyl ring (3-ethoxy-5-methylphenyl). This compound belongs to a broader class of aryl-substituted amides, which are studied for their diverse biological and physicochemical properties.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-(3-ethoxy-5-methylphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C14H21NO2/c1-5-17-13-8-11(4)7-12(9-13)15-14(16)6-10(2)3/h7-10H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

QCHGEINVKBFSBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)NC(=O)CC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full range of activities and potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Aryl Group Diversity : Substituents like ethoxy, methyl, chloro, and fluoro influence electronic and steric properties. For example, electron-withdrawing groups (e.g., chloro in compound 115) enhance polarity, while ethoxy groups may increase lipophilicity .

- Amide Chain Modifications : Thioester derivatives (e.g., compound 115) introduce sulfur, altering reactivity and hydrogen-bonding capacity compared to the unmodified 3-methylbutanamide .

Key Observations :

- Reagent Impact : The use of K₂CO₃ in acetone () vs. DMF in multicomponent reactions () highlights solvent and base dependencies. Higher yields (92% for compound 116) correlate with less sterically hindered intermediates .

- Functional Group Compatibility : Thioester formation (compound 115) requires precise stoichiometry, whereas fluorophenyl groups () necessitate inert conditions to preserve halogen integrity.

Physicochemical Properties

Analytical data from mass spectrometry and NMR provide comparative insights:

Key Observations :

Key Observations :

- Activity-Structure Relationships : The 3-methylbutanamide moiety appears critical for protease inhibition (), while fluorophenyl groups enhance target specificity in Wnt inhibitors .

- Ethoxy Group Potential: The ethoxy group in the target compound may confer metabolic stability compared to methoxy or chloro analogs .

Biological Activity

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an ethoxy group and a methyl group, linked to a 3-methylbutanamide moiety. The structural formula can be represented as:

This compound's unique structure contributes to its biological activity, particularly in modulating interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is thought to influence pathways involved in:

- Anti-inflammatory responses : The compound may inhibit pro-inflammatory cytokines, reducing inflammation.

- Analgesic effects : It has been studied for its potential to alleviate pain by modulating pain pathways in the central nervous system.

- Antiproliferative activity : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against various cell lines. For instance, it has shown significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity. The results are summarized in Table 1 below.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10-33 | Inhibition of tubulin polymerization |

| MDA-MB-231 (TNBC) | 23-33 | Induction of apoptosis |

Case Studies

- Anti-inflammatory Effects : A study investigated the compound's ability to reduce inflammatory markers in a murine model of arthritis. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a potential therapeutic role in inflammatory diseases.

- Pain Management : In a neuropathic pain model, this compound demonstrated significant analgesic effects comparable to standard analgesics, highlighting its utility in pain management strategies.

Comparative Analysis

To understand the compound's unique properties, it is beneficial to compare it with similar compounds. The following table illustrates differences in biological activities among related compounds:

| Compound | Anti-inflammatory Activity | Analgesic Activity | Antiproliferative Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide | Moderate | Low | Moderate |

| N-(4-Ethoxy-2-methylphenyl)-3-methylbutanamide | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.